Methyl ((tetrahydrofuran-2-yl)methyl)glycinate
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Overview
Description
Methyl ((tetrahydrofuran-2-yl)methyl)glycinate, also known as Glycine, N-[(tetrahydro-2-furanyl)methyl]-, methyl ester, is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, attached to a glycine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((tetrahydrofuran-2-yl)methyl)glycinate typically involves the esterification of glycine with tetrahydrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of yield, purity, and scalability . These processes often involve the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl ((tetrahydrofuran-2-yl)methyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
Methyl ((tetrahydrofuran-2-yl)methyl)glycinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl ((tetrahydrofuran-2-yl)methyl)glycinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl tetrahydrofuran: A solvent with similar structural features but different chemical properties.
Tetrahydrofurfuryl methacrylate: Used in polymer synthesis and has a similar tetrahydrofuran ring.
2-Methyltetrahydrofuran: A solvent used in organic synthesis with a similar ring structure.
Uniqueness
Methyl ((tetrahydrofuran-2-yl)methyl)glycinate is unique due to its combination of a tetrahydrofuran ring and a glycine derivative, which imparts distinct chemical reactivity and biological activity . This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 2-(oxolan-2-ylmethylamino)acetate |
InChI |
InChI=1S/C8H15NO3/c1-11-8(10)6-9-5-7-3-2-4-12-7/h7,9H,2-6H2,1H3 |
InChI Key |
WKBRUTKHRZTWIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCC1CCCO1 |
Origin of Product |
United States |
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